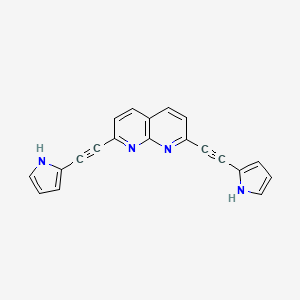

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

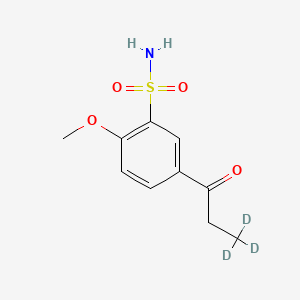

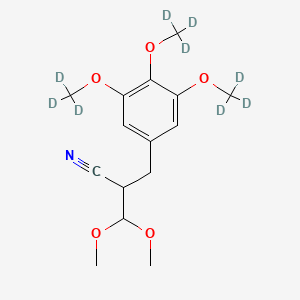

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine (BPN) is a push-pull conjugated molecule . It has been designed to bind selectively with octyl glucopyranoside (OGU) .

Molecular Structure Analysis

The BPN/OGU quadruple hydrogen-bonding complex adopts a rigid BPN conformation in which the proton donor (d) and acceptor (a) relays (daad) are resonantly conjugated through the ethynyl bridge . This induces π-electron delocalization, i.e., a charge transfer effect .科学的研究の応用

Fluorescent Probing for Glucopyranoside

BPN has been identified as an ultrasensitive fluorescent probe for glucopyranoside detection. It forms a quadruple hydrogen-bonding complex with octyl glucopyranoside, adopting a rigid conformation that enhances pi-electron delocalization through its ethynyl bridge. This charge transfer effect contributes to its exceptional photophysical properties, making BPN highly sensitive for monitoring glucopyranoside with a detection limit of approximately 100 pM (Liao et al., 2002). Similar studies have further validated BPN's efficacy as a fluorescent and circular dichroic detection tool for monosaccharides, offering insights into the receptor-saccharide complex structures in solution (Fang et al., 2004).

Conducting Polymers from Low Oxidation Potential Monomers

BPN-related structures have been synthesized for use in conducting polymers via electropolymerization. These derivatized bis(pyrrol-2-yl) arylenes, including BPN, exhibit low oxidation potentials, leading to polymers that are stable in their conducting form. This opens up possibilities for their use in electronic and optoelectronic devices (Sotzing et al., 1996).

Antibacterial Activity

Derivatives of 1,8-Naphthyridine, including those related to BPN, have been synthesized and evaluated for their antibacterial activity. This highlights the potential of BPN-related compounds in medical and pharmaceutical applications, offering a pathway to new antibacterial agents (Mogilaiah & Sudhakar, 2003).

Lewis Acid Mediated Cycloisomerization

BPN derivatives have been utilized in synthesizing pyrrolo[1,2-a]naphthyridines through cycloisomerization, facilitated by Lewis acids such as PtCl2 or Bi(OTf)3. This method yields compounds with various functional groups, demonstrating BPN's versatility in chemical synthesis (Flader et al., 2017).

Two-Photon Excited Fluorescence

A bis(BF2) core complex containing a 1,8-naphthyridine derivative related to BPN was synthesized, exhibiting yellow-green emission, high quantum yield, and two-photon absorption properties. This finding suggests the potential for BPN in developing advanced fluorescent materials for imaging and sensing applications (Li et al., 2010).

Safety And Hazards

特性

IUPAC Name |

2,7-bis[2-(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4/c1-3-16(21-13-1)9-11-18-7-5-15-6-8-19(24-20(15)23-18)12-10-17-4-2-14-22-17/h1-8,13-14,21-22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOZRRMLVDLGAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652479 |

Source

|

| Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine | |

CAS RN |

467435-64-9 |

Source

|

| Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)

![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)